MFCD18313948
Description
MFCD18313948 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Compounds with similar MDL identifiers, such as MFCD13195646 (CAS 1046861-20-4), share characteristics like boronic acid functional groups, moderate solubility in polar solvents (e.g., 0.24 mg/ml), and molecular weights ranging from 200–350 g/mol . These compounds typically exhibit high GI absorption and moderate bioavailability (e.g., 0.55 score), making them relevant for medicinal chemistry applications .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-11-2-1-7(5-12(11)14)8-3-9(15)6-10(16)4-8/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKAYSNSSCIVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684450 | |
| Record name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-10-3 | |
| Record name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18313948” involves several steps, each requiring specific reagents and conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperature and pressure conditions.
Final Synthesis: The final step involves the purification and isolation of “this compound” from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous processing techniques. The key aspects of industrial production include:
Optimization of Reaction Conditions: Ensuring that the reactions occur at optimal temperatures and pressures to maximize yield.
Use of Catalysts: Employing catalysts to speed up the reactions and improve efficiency.
Purification Processes: Utilizing advanced purification techniques such as chromatography and crystallization to obtain high-purity “this compound”.
Chemical Reactions Analysis
Types of Reactions
“MFCD18313948” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using specific reagents and conditions.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example:
Oxidation: May produce higher oxidation state compounds.
Reduction: Can yield reduced forms of the compound.
Substitution: Results in compounds with different functional groups.
Scientific Research Applications
“MFCD18313948” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of “MFCD18313948” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells.
Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares MFCD18313948 with two structurally and functionally analogous compounds: CAS 1046861-20-4 (MFCD13195646) and CAS 1533-03-5 (MFCD00039227) .
Table 1: Key Physicochemical Properties
Table 2: Functional and Structural Comparison
Key Findings:
Structural Analog (CAS 1046861-20-4) :
- Shares a boronic acid backbone with this compound, enabling similar reactivity in cross-coupling reactions.
- Higher halogen content (Br/Cl) increases molecular weight but reduces solubility compared to this compound .
- Both compounds show moderate synthetic accessibility (~2.07), suggesting comparable feasibility for industrial-scale production .
Functional Analog (CAS 1533-03-5) :
- A trifluoromethyl ketone with distinct reactivity (e.g., nucleophilic substitutions) but similar molecular weight (~202 g/mol).
- Higher LogP (2.98 vs. 2.15) indicates greater lipophilicity, favoring agrochemical applications over drug design .
Research and Industrial Relevance
- This compound : Likely used in pharmaceutical synthesis due to its balanced bioavailability and moderate solubility. Its boronic acid group facilitates targeted drug delivery systems .
- CAS 1046861-20-4 : Preferred in catalysis for halogenated aryl intermediates, though its safety risks (H335) limit broad adoption .
- CAS 1533-03-5 : Valued in fluorinated compound synthesis, with applications in herbicides and surfactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
